2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223777-48-7
VCID: VC7115180
InChI: InChI=1S/C21H20F3N3OS2/c22-21(23,24)14-7-2-3-8-15(14)25-17(28)13-30-19-18(16-9-6-12-29-16)26-20(27-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,28)
SMILES: C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4
Molecular Formula: C21H20F3N3OS2
Molecular Weight: 451.53

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 1223777-48-7

Cat. No.: VC7115180

Molecular Formula: C21H20F3N3OS2

Molecular Weight: 451.53

* For research use only. Not for human or veterinary use.

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide - 1223777-48-7

Specification

CAS No. 1223777-48-7
Molecular Formula C21H20F3N3OS2
Molecular Weight 451.53
IUPAC Name 2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C21H20F3N3OS2/c22-21(23,24)14-7-2-3-8-15(14)25-17(28)13-30-19-18(16-9-6-12-29-16)26-20(27-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,28)
Standard InChI Key RLAJJHHQOBTYAT-UHFFFAOYSA-N
SMILES C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4

Introduction

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic compound featuring a unique combination of a thiophene ring and a diazaspirodecene structure. This compound is of significant interest in various scientific fields due to its potential biological activities and chemical properties. It is classified as a heterocyclic organic compound, with a molecular formula of C21H20F3N3OS2 and a molecular weight of approximately 451.5 g/mol.

Synthesis Methods

The synthesis of 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several multistep reactions. These synthetic routes are designed to maximize yield and purity while minimizing environmental impact through techniques such as continuous flow synthesis. The reaction conditions often require careful control of temperature and pressure to facilitate optimal yields.

Table 2: Synthesis Steps

StepDescription
1. Formation of the Spirocyclic CoreCyclization reaction involving a suitable precursor.
2. Introduction of the Thiophene GroupCross-coupling reaction such as the Suzuki-Miyaura coupling.
3. Attachment of the Trifluoromethylphenyl GroupNucleophilic substitution reaction.
4. Formation of the Acetamide LinkageReaction of an amine with an acyl chloride or anhydride.

Analytical Techniques

Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and product purity. These methods are crucial for confirming the structure and assessing the quality of the synthesized compound.

Table 3: Analytical Techniques

TechniquePurpose
NMRConfirming molecular structure and purity.
HPLCMonitoring reaction progress and product purity.

Biological Activities and Applications

The compound's unique structure allows for diverse interactions within biological systems, making it an intriguing candidate for pharmacological studies. Its potential applications include drug development, where it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Table 4: Potential Applications

ApplicationDescription
Drug DevelopmentInteraction with enzymes or receptors.
Materials ScienceImparting specific physical or chemical properties to materials.

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